D-Glutamic acid alpha-amide, HCl
Overview
Description
“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .
Molecular Structure Analysis
The molecular structure of D-Glutamic acid alpha-amide, HCl is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .
Physical And Chemical Properties Analysis
D-Glutamic acid alpha-amide, HCl is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .
Scientific Research Applications
Biomedical Material Applications
Gamma-Poly-glutamic acid (γ-PGA), which includes D-glutamic acid units, is noted for its excellent biocompatibility, biodegradability, and non-toxicity. It finds application in medicine as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, demonstrating its potential as a versatile biomedical material (Guoliang Wang et al., 2020).
Drug Delivery and Biomedical Applications
Poly-glutamic acid (PGA), synthesized both chemically and microbiologically, showcases water solubility, biodegradability, and non-toxicity, marking its suitability for biomedical applications, notably in drug delivery systems and as biological adhesives. Its use is expanding in the medical field, driven by its compatibility with human tissues (I. Shih et al., 2004).
Corrosion Inhibition for Metals
Interestingly, research has explored the use of glutamic acid and its derivatives as corrosion inhibitors for metals, highlighting a less conventional application of this amino acid. Its efficiency as an inhibitor can vary with experimental conditions, but it presents a promising avenue for protecting metals in aggressive environments (Latifa Hamadi et al., 2018).
Nutritional and Flavor Enhancer
Glutamic acid, commonly associated with the umami flavor, serves as a flavor enhancer in foods, underlining its importance beyond biomedical applications. Its role in nutrition is also critical, serving as an energy source for certain tissues and as a substrate for glutathione synthesis, showcasing its broad utility beyond just flavor enhancement (S. Jinap & P. Hajeb, 2010).
Safety And Hazards
Future Directions
Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.
properties
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glutamic acid alpha-amide, HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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